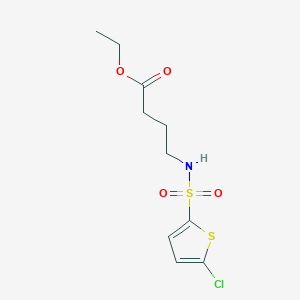
Ethyl 4-(5-chlorothiophene-2-sulfonamido)butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of Ethyl 4-(5-chlorothiophene-2-sulfonamido)butanoate typically involves the reaction of 5-chlorothiophene-2-sulfonamide with ethyl 4-bromobutanoate under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety .
化学反应分析
Ethyl 4-(5-chlorothiophene-2-sulfonamido)butanoate undergoes various chemical reactions, including:
科学研究应用
Ethyl 4-(5-chlorothiophene-2-sulfonamido)butanoate has several applications in scientific research:
作用机制
The mechanism of action of Ethyl 4-(5-chlorothiophene-2-sulfonamido)butanoate involves its interaction with specific molecular targets, such as enzymes and proteins . The sulfonamide group in the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways .
相似化合物的比较
Ethyl 4-(5-chlorothiophene-2-sulfonamido)butanoate can be compared with similar compounds like:
5-Chlorothiophene-2-sulfonamide: This compound shares the sulfonamide group and thiophene ring but lacks the ethyl ester and butanoate moiety.
Ethyl 4-(5-bromothiophene-2-sulfonamido)butanoate: Similar in structure but with a bromine atom instead of chlorine, affecting its reactivity and biological activity.
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
生物活性
Ethyl 4-(5-chlorothiophene-2-sulfonamido)butanoate is an organic compound featuring a butanoate ester group and a sulfonamide functional group linked to a chlorothiophene moiety. Its molecular formula is C11H14ClN1O3S, with a molecular weight of approximately 277.75 g/mol. The compound is typically observed as a white to off-white powder and demonstrates solubility in organic solvents. This article explores the biological activity of this compound, focusing on its potential antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The presence of functional groups such as sulfonamide and thiophene in this compound contributes to its reactivity and biological activity. Sulfonamide groups are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis, suggesting potential antimicrobial properties. Thiophene derivatives have also been studied for their anti-inflammatory and anticancer effects.
Antimicrobial Activity
Research indicates that compounds containing sulfonamide groups often exhibit significant antimicrobial activity. This compound may inhibit the growth of various bacteria, making it a candidate for further investigation in the development of new antimicrobial agents.
Anticancer Activity
The anticancer potential of thiophene-containing compounds has been explored in various studies. The unique combination of the sulfonamide group with the chlorothiophene moiety in this compound may enhance its effectiveness against cancer cells, warranting further research into its mechanisms of action.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl 4-(4-chlorophenoxy)butanoate | Contains a phenoxy group instead of thiophene | Lacks sulfonamide functionality |
| Ethyl 4-(5-bromothiophene-2-sulfonamido)butanoate | Similar structure but with bromine substitution | Potentially different reactivity due to bromine |
| Ethyl 4-(3-thienyl)butanoate | Contains a thienyl group instead of chlorothiophene | Different electronic properties affecting activity |
This table illustrates how the unique halogenation pattern and sulfonamide group in this compound may distinctly influence its biological behavior compared to its analogs.
Case Studies and Research Findings
While specific studies focusing solely on this compound are sparse, related research has highlighted the biological activities of similar compounds:
- Antimicrobial Studies : A study evaluating various sulfonamide derivatives demonstrated significant antimicrobial activity against a range of bacterial strains, suggesting that this compound could exhibit comparable effects.
- Anti-inflammatory Research : Research on thiophene derivatives indicated their potential to reduce inflammation markers in vitro, supporting further exploration into the anti-inflammatory properties of this compound.
- Anticancer Investigations : Studies involving thiophene analogs have shown promising results in inhibiting cancer cell proliferation, indicating that this compound may possess similar anticancer properties.
属性
IUPAC Name |
ethyl 4-[(5-chlorothiophen-2-yl)sulfonylamino]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO4S2/c1-2-16-9(13)4-3-7-12-18(14,15)10-6-5-8(11)17-10/h5-6,12H,2-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYKARGWNYBPHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCNS(=O)(=O)C1=CC=C(S1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













